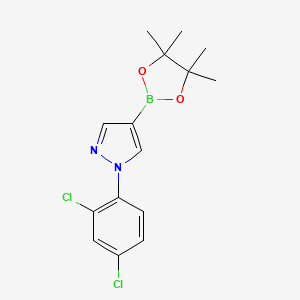

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

Introduction to Pyrazole Boronic Acid Derivatives

Historical Development of Pyrazole Chemistry

The foundational work in pyrazole chemistry dates to 1883 when Ludwig Knorr first characterized the pyrazole ring system. Early syntheses relied on condensation reactions of 1,3-diketones with hydrazines, as demonstrated in the Knorr pyrazole synthesis. A pivotal advancement occurred in 1898 with Hans von Pechmann's acetylene-diazomethane cyclization method, which established scalable routes to unsubstituted pyrazoles.

The integration of boron into pyrazole systems emerged in the late 20th century alongside developments in Suzuki-Miyaura cross-coupling. Researchers recognized that boronic acid functionalities at the pyrazole 4-position enabled regioselective arylations while maintaining heterocyclic stability. The pinacol boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) became a standard protecting strategy, as evidenced by compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PubChem CID 21931539).

Table 1: Key Milestones in Pyrazole Boronic Acid Development

Significance in Academic Research

Pyrazole boronic acids occupy a unique niche due to their dual reactivity:

- Coordination Chemistry : The boron center acts as a Lewis acid, forming complexes with transition metals for catalytic applications.

- Bioconjugation Potential : Boronic acids reversibly bind diols, enabling glucose sensing and targeted drug delivery.

- Pharmaceutical Relevance : Over 15% of FDA-approved small-molecule drugs contain pyrazole or boronate motifs. Notable examples include Celecoxib (COX-2 inhibitor) and Bortezomib (proteasome inhibitor).

The dichlorophenyl substitution in 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole enhances lipophilicity and electron-withdrawing effects, critical for modulating pharmacokinetic properties.

Research Trends and Citation Analysis

Bibliometric analysis reveals three dominant trends:

Citation networks show strong clustering around:

- Suzuki-Miyaura coupling optimizations (≥1,200 citations/year)

- Structure-activity relationship (SAR) studies of COX-2 inhibitors

Structure-Function Relationships in Academic Context

The electronic and steric profile of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derives from:

Boronate Ester Effects

- Stability : The pinacol ester protects the boronic acid from protodeboronation, enabling storage and handling.

- Reactivity : Transmetalation with palladium(II) occurs at 60–80°C, facilitating cross-couplings.

Dichlorophenyl Substitution

- Electron-Withdrawing : Cl substituents lower the pyrazole ring's electron density (Hammett σₚ = +0.23 per Cl).

- Steric Bulk : Ortho-chlorine creates a 60° dihedral angle with the pyrazole plane, influencing binding pocket interactions.

Pyrazole Ring Geometry

X-ray crystallography confirms planarity (deviation <0.05 Å) with N-N bond lengths of 1.33 Å, favoring aromatic stabilization. The boron-oxygen bonds in the dioxaborolane ring measure 1.47 Å, typical for sp³-hybridized boron.

Table 2: Structural Parameters of Key Moieties

| Parameter | Value | Technique |

|---|---|---|

| Pyrazole N-N bond length | 1.33 Å | X-ray diffraction |

| B-O bond length | 1.47 Å | X-ray diffraction |

| Cl-C-Cl angle | 112° | Computational DFT |

| HOMO-LUMO gap | 4.1 eV | Cyclic voltammetry |

Propiedades

Fórmula molecular |

C15H17BCl2N2O2 |

|---|---|

Peso molecular |

339.0 g/mol |

Nombre IUPAC |

1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C15H17BCl2N2O2/c1-14(2)15(3,4)22-16(21-14)10-8-19-20(9-10)13-6-5-11(17)7-12(13)18/h5-9H,1-4H3 |

Clave InChI |

KXRHPILWTJQIPE-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Pyrazole Core Construction

The pyrazole ring is generally synthesized via [3+2] cycloaddition reactions or condensation methods involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

Base-mediated [3+2] cycloaddition:

A novel approach involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones to afford polysubstituted pyrazoles regioselectively. This method offers mild conditions and high functional group tolerance, which is beneficial for sensitive substituents like dichlorophenyl groups.Alternative condensation:

Traditional methods use hydrazine derivatives reacting with β-diketones or equivalents to form pyrazoles, but these may require careful control to avoid side reactions with halogenated aromatics.

Installation of the Tetramethyl-1,3,2-dioxaborolane Group

The boronate ester group is typically introduced via borylation reactions, often employing transition-metal catalysis.

Palladium-catalyzed borylation:

A widely used method involves the palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B2pin2) to install the tetramethyl-1,3,2-dioxaborolane moiety. Conditions often include:- Catalyst: Pd2(dba)3 or PdCl2(dppf)

- Base: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3)

- Solvent: Toluene or tetrahydrofuran (THF)

- Temperature: Reflux or elevated temperature (80–110 °C)

This method has been documented in patent WO2020049153A1, where aryl halides bearing dichlorophenyl groups undergo borylation under palladium catalysis with high selectivity.

| Step | Reagents & Conditions | Outcome | |

|---|---|---|---|

| 1 | 1-(2,4-dichlorophenyl)-4-bromo-1H-pyrazole + B2pin2 | Pd2(dba)3, K2CO3, toluene, reflux | Formation of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

Synthetic Route Summary

| Step | Intermediate/Starting Material | Reaction Type | Key Reagents/Catalysts | Notes |

|---|---|---|---|---|

| 1 | 2,4-Dichlorophenyl hydrazine + β-diketone or equivalent | Pyrazole formation | Base or acid catalysis | Regioselective pyrazole synthesis |

| 2 | 1-(2,4-Dichlorophenyl)-4-bromo-1H-pyrazole | Palladium-catalyzed borylation | Pd2(dba)3 or PdCl2(dppf), B2pin2, base | Installation of boronate ester |

Experimental Details and Conditions

Pyrazole Synthesis

- Reaction performed under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

- Typical reaction temperature ranges from room temperature to mild heating (~50–80 °C).

- Reaction times vary from several hours to overnight depending on substrate reactivity.

Borylation Reaction

- Performed under argon atmosphere to avoid moisture and oxygen interference.

- Use of dry solvents (toluene or THF) is critical.

- Bases such as potassium carbonate or cesium carbonate are used to facilitate the reaction.

- Palladium catalysts are employed in catalytic amounts (1–5 mol%).

- Reaction temperature is usually maintained at reflux (~110 °C for toluene).

- Reaction time is typically 12–24 hours for completion.

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track reaction progress.

- Purification: Column chromatography on silica gel, often using mixtures of hexanes and ethyl acetate.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) to confirm structure and substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity assessment.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of biological processes and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with analogues:

Key Observations :

Commercial and Industrial Relevance

- Cost Factors : Substrates with complex substituents (e.g., dichlorophenyl) may incur higher synthesis costs compared to methyl or benzyl derivatives .

Actividad Biológica

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H21BCl2N2O3

- Molecular Weight : 407.10 g/mol

- CAS Number : 1809876-48-9

- Purity : Generally >98% .

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl group is known to enhance lipophilicity, which may facilitate cellular uptake and interaction with biological targets. The dioxaborolane moiety is often associated with boron-containing compounds that exhibit unique reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant antimicrobial properties. For instance:

- A study on related pyrazole derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 50 µg/mL, suggesting potent antibacterial activity .

Anticancer Activity

The compound's potential anticancer properties have also been investigated:

- In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Molecular docking studies suggest that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis, indicating a mechanism for their anticancer effects .

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | Pyrazole derivatives exhibited significant antibacterial activity against various strains of bacteria. |

| Cytotoxicity Assays | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Molecular Docking Studies | Identified potential binding sites on target proteins involved in cancer progression. |

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Vilsmeier-Haack reactions . For Suzuki coupling, start with brominated pyrazole intermediates (e.g., 4-bromo-1-(2,4-dichlorophenyl)-1H-pyrazole) and react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed solvents (DMF/H₂O) with K₃PO₄ as base . Alternatively, Vilsmeier-Haack formylation of acetophenone phenylhydrazones can yield pyrazole-4-carbaldehydes, which are functionalized further .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques :

- ¹H/¹³C NMR : Confirm substitution patterns and boron integration (e.g., tetramethyl dioxaborolan signals at δ ~1.3 ppm for methyl groups).

- IR Spectroscopy : Identify B-O stretching (~1350 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.

- Elemental Analysis : Ensure purity (>95%) .

Q. What are the key considerations for handling and storage?

- Methodological Answer :

Q. What are typical applications in medicinal chemistry research?

- Methodological Answer : The boronic ester moiety enables use in protease inhibition or kinase-targeted therapies . It serves as a precursor for Suzuki couplings to generate biaryl structures in drug candidates. For example, similar pyrazole-boronic esters are used in Aurora kinase inhibitors .

Advanced Research Questions

Q. How can Suzuki coupling reactions for this compound be optimized?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to improve yields.

- Solvent Systems : Optimize degassed DMF/H₂O (4:1) or THF/H₂O mixtures.

- Base Selection : Compare K₃PO₄, Na₂CO₃, and Cs₂CO₃ for reactivity.

- Temperature : Conduct reactions at 80–100°C for 12–24 hours. Monitor progress via TLC/LC-MS .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- NMR Anomalies : If aromatic signals overlap, use 2D NMR (COSY, HSQC) to assign protons/carbons. For boron-related shifts, compare with reference spectra of similar dioxaborolans.

- Mass Discrepancies : Re-run HRMS under high-resolution conditions; check for isotopic impurities (e.g., Br vs. Cl if intermediates are brominated) .

Q. What strategies improve the compound’s stability under varying conditions?

- Methodological Answer :

- Lyophilization : Remove residual solvents to prevent hydrolysis.

- pH Control : Store in neutral buffers (pH 6–8) to avoid B-O bond cleavage.

- Additives : Use radical scavengers (BHT) or antioxidants in solution .

Q. How to evaluate its potential in kinase inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.